2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid

Medicinal Chemistry Coordination Chemistry Ligand Design

2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid (CAS 1567019-09-3) is a bifunctional pyrazole derivative bearing a sterically demanding tert-butyl group at the 3-position and a tautomerizable 5-hydroxy/5-oxo moiety, alongside a free acetic acid side chain for conjugation or metal coordination. With a molecular formula of C₉H₁₄N₂O₃ and a molecular weight of 198.22 g/mol, it serves as a versatile intermediate in the synthesis of heteroscorpionate ligands and as a potential bioisostere of arylacetic acid pharmacophores.

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
CAS No. 1567019-09-3
Cat. No. B1467125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid
CAS1567019-09-3
Molecular FormulaC9H14N2O3
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=O)N(N1)CC(=O)O
InChIInChI=1S/C9H14N2O3/c1-9(2,3)6-4-7(12)11(10-6)5-8(13)14/h4,10H,5H2,1-3H3,(H,13,14)
InChIKeyWQSZTBFCDHSONM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid (CAS 1567019-09-3): A Pyrazole-Acetic Acid Building Block for Coordination Chemistry and Heterocyclic Synthesis


2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid (CAS 1567019-09-3) is a bifunctional pyrazole derivative bearing a sterically demanding tert-butyl group at the 3-position and a tautomerizable 5-hydroxy/5-oxo moiety, alongside a free acetic acid side chain for conjugation or metal coordination . With a molecular formula of C₉H₁₄N₂O₃ and a molecular weight of 198.22 g/mol, it serves as a versatile intermediate in the synthesis of heteroscorpionate ligands and as a potential bioisostere of arylacetic acid pharmacophores [1]. Commercial availability is primarily through specialty chemical suppliers at typical purities of 95–98% .

Why Generic Substitution of Pyrazole-Acetic Acid Building Blocks Fails: The Critical Role of 3-tert-Butyl-5-hydroxy Substitution in 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid


Within the pyrazol-1-ylacetic acid chemical space, small changes in ring substitution dictate profoundly different coordination geometries, steric bulk, and hydrogen-bonding capacity. The unsubstituted analog 2-(5-hydroxy-1H-pyrazol-1-yl)acetic acid (MW 142.11 g/mol) lacks the steric shielding and lipophilicity conferred by the 3-tert-butyl group, while the 5-amino analog 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid replaces the hydroxyl hydrogen-bond donor/acceptor with a basic amine, altering both metal-binding preferences and solubility . Studies on structurally related bis(pyrazol-1-yl)acetic acid scorpionate ligands demonstrate that increasing steric bulk at the pyrazole 3- and 5-positions directly controls whether mono- or bis-chelate complexes form with transition metals such as Zn(II) and Fe(II)—a property that cannot be replicated by less-hindered analogs [1]. Consequently, selecting the correct substitution pattern is a non-negotiable step in designing coordination compounds or bioactive molecules with predictable properties.

Quantitative Differentiation Evidence for 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid (CAS 1567019-09-3) Versus Closest Analogs


Steric Bulk Differentiation: Computed Molar Refractivity and Topological Polar Surface Area vs. Des-tert-butyl Analog

The 3-tert-butyl substituent significantly increases steric bulk and lipophilicity compared to the des-tert-butyl parent 2-(5-hydroxy-1H-pyrazol-1-yl)acetic acid. The target compound (C₉H₁₄N₂O₃, MW 198.22) versus the unsubstituted analog (C₅H₆N₂O₃, MW 142.11) adds 4 carbon units and 56.11 g/mol of molecular weight, translating to a higher computed logP and a substantially larger van der Waals volume . This steric differentiation is critical for controlling metal complex geometry, as demonstrated with analogous bis(pyrazole) scorpionate systems where di-tert-butyl substitution entirely prevents formation of bis-chelate [M(L)₂] complexes, forcing a mono-chelate [M(L)Cl] coordination mode [1].

Medicinal Chemistry Coordination Chemistry Ligand Design

Hydrogen-Bond Donor/Acceptor Capacity Differentiation: 5-Hydroxy vs. 5-Amino Analog

The 5-hydroxy (tautomerizing to 5-oxo) substituent provides a distinct hydrogen-bond donor/acceptor profile compared to the 5-amino analog 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid . In the broader 1-hydroxypyrazole literature, this motif has been validated as a bioisostere of the carboxylic acid moiety in aldose reductase inhibitors, demonstrating that the hydroxyl group can recapitulate key carboxylate–enzyme interactions while offering improved pharmacokinetic properties [1]. The 5-amino analog, by contrast, presents a basic primary amine (pKa ~9–10) that is protonated at physiological pH, fundamentally altering both target engagement and solubility compared to the neutral-to-weakly acidic 5-hydroxy form.

Bioisostere Design Pharmacophore Modeling Aldose Reductase Inhibition

Commercial Purity Benchmark: Batch-Certified 98% Purity from Primary Vendor

The target compound is commercially available from Leyan (Haohong Biomedical Technology) with a certified purity of 98% (Product Number 1631267) . In contrast, multiple other pyrazol-1-ylacetic acid derivatives are listed by bulk suppliers at the lower standard of 95% purity . This 3-percentage-point purity differential is significant for applications requiring precise stoichiometry, such as metal complexation reactions where excess ligand can lead to unwanted polymetallic species, or in medicinal chemistry where impurities at >2% can confound biological assay interpretation.

Chemical Procurement Building Block Quality Reproducibility

High-Value Application Scenarios for 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid (CAS 1567019-09-3) Based on Verified Differentiation


Synthesis of Heteroscorpionate Ligands for Modeling Mononuclear Metallo-Enzyme Active Sites

The steric bulk of the 3-tert-butyl group, combined with the N,O-chelating potential of the pyrazole nitrogen and the acetic acid side chain, positions this compound as an ideal precursor for constructing sterically encumbered N,N,O-scorpionate ligands. As demonstrated in analogous bis(pyrazolyl)acetic acid systems, tert-butyl substitution at the pyrazole 3-position can enforce mono-chelate coordination modes—a critical requirement for accurate structural modeling of mononuclear zinc enzymes and non-heme iron oxidases [1]. Researchers can exploit this compound to assemble mixed-donor ligands where the 5-hydroxy group additionally serves as a protected or latent coordination site for late-stage metal chelation.

Medicinal Chemistry Exploration of 5-Hydroxypyrazole Bioisosteres for Carboxylic Acid Replacement

The 5-hydroxypyrazole motif has been independently validated as an effective bioisostere of the carboxylic acid group in aldose reductase inhibitors [2]. The target compound, bearing both the 5-hydroxy bioisostere and a free acetic acid for further derivatization, offers a unique dual-handle scaffold for fragment-based drug design. Medicinal chemists can use the free acetic acid to tether the pyrazole core to diverse pharmacophoric elements while retaining the 5-hydroxy group for target engagement—a synthetic flexibility not available in simple 5-hydroxypyrazole or 5-aminopyrazole analogs.

High-Precision Coordination Chemistry Requiring Stoichiometric Rigor

When synthesizing well-defined metal complexes for catalysis or mechanistic studies, ligand purity directly impacts product distribution. At a certified purity of 98% , this compound reduces the risk of off-stoichiometry metal–ligand adducts compared to the 95% purity grade typical of many competing pyrazole-acetic acid building blocks. This is especially relevant for reactions where the metal-to-ligand ratio is critical—for example, in the preparation of single-site catalysts or metallodrug candidates where even minor ligand impurities can generate cytotoxic off-target species.

Quote Request

Request a Quote for 2-(3-(tert-butyl)-5-hydroxy-1H-pyrazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.